4-[(2-chlorobenzyl)sulfanyl]-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Description
4-{[(2-Chlorophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(2-chlorophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions
- Formation of the Pyrrolo[2,3-d]pyrimidine Core:
- The core can be synthesized via a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound.
- Reaction conditions often include the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) at elevated temperatures.
- Introduction of Substituents:
- The 2-chlorophenylmethyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.
- The 4-fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction involving 4-fluorophenylboronic acid and a halogenated pyrrolo[2,3-d]pyrimidine intermediate.
- The phenyl group can be introduced via a similar coupling reaction
Properties
Molecular Formula |
C25H17ClFN3S |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H17ClFN3S/c26-22-9-5-4-8-18(22)15-31-25-23-21(17-6-2-1-3-7-17)14-30(24(23)28-16-29-25)20-12-10-19(27)11-13-20/h1-14,16H,15H2 |
InChI Key |
HLPXKYHUYAVPJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)SCC4=CC=CC=C4Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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